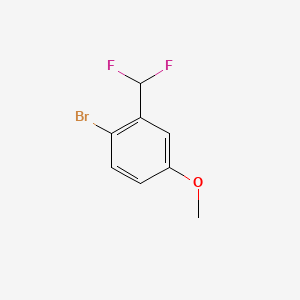

1-Bromo-2-(difluoromethyl)-4-methoxybenzene

Description

Properties

IUPAC Name |

1-bromo-2-(difluoromethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSFDVRQELWSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673321 | |

| Record name | 1-Bromo-2-(difluoromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214329-81-3 | |

| Record name | 1-Bromo-2-(difluoromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-2-(difluoromethyl)-4-methoxybenzene synthesis protocols

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene

Introduction

This compound is a highly valuable, functionalized aromatic building block in contemporary drug discovery and agrochemical research. Its utility stems from the unique combination of its substituents. The difluoromethyl (CF₂H) group is a fascinating bioisostere for hydroxyl, thiol, or even ether moieties, capable of modulating molecular properties such as lipophilicity, metabolic stability, and binding affinity through its ability to act as a hydrogen bond donor.[1] Concurrently, the bromo substituent serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of complex molecular architectures. This guide provides a detailed examination of the primary synthetic strategies for this compound, offering field-proven insights into protocol selection and execution for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically approached via two primary retrosynthetic disconnections. The choice between these pathways depends on starting material availability, scalability, and control over regioselectivity.

Caption: Retrosynthetic analysis of this compound.

-

Strategy A: Late-Stage Bromination. This approach involves the synthesis of a difluoromethylated precursor, 1-(difluoromethyl)-3-methoxybenzene, followed by a regioselective electrophilic bromination. The success of this route hinges on controlling the directing effects of the activating methoxy group and the deactivating difluoromethyl group.

-

Strategy B: Late-Stage Difluoromethylation. This strategy begins with a readily available brominated precursor, 1-bromo-4-methoxybenzene. A formyl group is introduced at the C2 position, which is then converted to the difluoromethyl moiety via deoxyfluorination. This multi-step route offers excellent regiochemical control.

Methodology 1: Electrophilic Bromination of 1-(Difluoromethyl)-3-methoxybenzene

This strategy is arguably the more direct route, leveraging the powerful directing effects of the methoxy group in electrophilic aromatic substitution.

Causality and Mechanistic Insights

The methoxy group (-OCH₃) is a strong activating, ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the difluoromethyl group (-CF₂H) is deactivating and meta-directing due to the strong inductive electron-withdrawing effect of the fluorine atoms. In the bromination of 1-(difluoromethyl)-3-methoxybenzene, these effects are synergistic. The methoxy group strongly directs the incoming electrophile to its ortho and para positions (C2, C4, and C6). The difluoromethyl group directs to its meta positions (C2 and C6). The confluence of these directing effects strongly favors substitution at the C2 position, which is ortho to the methoxy group and meta to the difluoromethyl group, leading to the desired product.

The reaction proceeds via the classical mechanism for electrophilic aromatic substitution.[2][3] Bromine is polarized by a Lewis acid (or reacts directly if the ring is sufficiently activated), generating a potent electrophile (Br⁺) that attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] A subsequent deprotonation step restores aromaticity and yields the final product.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene

Introduction

1-Bromo-2-(difluoromethyl)-4-methoxybenzene is a halogenated and fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. The strategic placement of a bromine atom, a methoxy group, and a difluoromethyl group on the benzene ring creates a molecule with a unique electronic and steric profile. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the difluoromethyl group, a bioisostere of hydroxyl and thiol groups, can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. The methoxy group further modulates the electronic properties and lipophilicity of the molecule. This guide provides a detailed overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular Identity and Structure

The structural arrangement of the substituents on the benzene ring is crucial for the molecule's properties and reactivity.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(F)F |

| InChI Key | (Predicted) |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; // Substituents Br [label="Br"]; C_CHF2 [label="C"]; H_CHF2 [label="H"]; F1_CHF2 [label="F"]; F2_CHF2 [label="F"]; O_OCH3 [label="O"]; C_OCH3 [label="C"]; H1_OCH3 [label="H"]; H2_OCH3 [label="H"]; H3_OCH3 [label="H"]; // Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent Bonds C1 -- Br [len=1.5]; C2 -- C_CHF2 [len=1.5]; C_CHF2 -- H_CHF2; C_CHF2 -- F1_CHF2; C_CHF2 -- F2_CHF2; C4 -- O_OCH3 [len=1.5]; O_OCH3 -- C_OCH3; C_OCH3 -- H1_OCH3; C_OCH3 -- H2_OCH3; C_OCH3 -- H3_OCH3;

}graph "LogP_Determination_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];Start [label="Prepare octanol-saturated water and water-saturated octanol"]; Dissolve [label="Dissolve a known amount of the compound in one phase"]; Equilibrate [label="Shake the mixture vigorously to allow for partitioning"]; Separate [label="Centrifuge to separate the octanol and aqueous layers"]; Analyze [label="Quantify the concentration of the compound in each phase using UV-Vis or HPLC"]; Calculate [label="Calculate LogP = log([Compound]octanol / [Compound]aqueous)"]; Start -> Dissolve -> Equilibrate -> Separate -> Analyze -> Calculate;

}

Figure 2: Workflow for LogP determination by the Shake-Flask method.

Step-by-Step Protocol:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of the two solvents, shaking thoroughly, and allowing the layers to separate overnight.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the water-saturated n-octanol.

-

Partitioning: Add a known volume of the octanol-saturated water to the solution from step 2 in a separatory funnel.

-

Equilibration: Shake the separatory funnel for a predetermined amount of time (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Allow the layers to separate completely. If an emulsion forms, gentle centrifugation can be used to break it.

-

Concentration Determination: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.

Chemical Stability Assessment

Stability testing is crucial to determine the shelf-life and degradation pathways of a compound.

Figure 3: Workflow for chemical stability assessment.

Step-by-Step Protocol:

-

Method Development: Develop and validate a stability-indicating HPLC method that can separate the parent compound from any potential degradation products.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions: Subject the solutions to a range of stress conditions, including:

-

Acidic: 0.1 N HCl at a specified temperature (e.g., 60 °C).

-

Basic: 0.1 N NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 60 °C) in the dark.

-

Photolytic: Exposure to UV light at a controlled temperature.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using the validated HPLC method.

-

Data Evaluation: Quantify the amount of the parent compound remaining at each time point and identify and quantify any major degradation products. This information is used to establish the degradation profile and potential shelf-life of the compound.

Implications for Drug Development and Research

The physicochemical properties of this compound have several important implications for its use in drug discovery and materials science:

-

Lipophilicity (LogP): The predicted LogP in the range of 3.2-3.5 suggests that the compound is moderately lipophilic. This is a favorable range for many drug candidates, as it can facilitate membrane permeability and access to biological targets. However, high lipophilicity can sometimes lead to off-target effects and poor aqueous solubility.

-

Solubility: The predicted poor aqueous solubility is a common feature of many aromatic compounds. For formulation development, strategies such as the use of co-solvents or enabling technologies may be necessary to achieve desired concentrations for biological testing.

-

Chemical Stability: The stability of the difluoromethyl group is generally high, contributing to the metabolic stability of molecules containing this moiety. The C-F bonds are strong, and the group is less susceptible to metabolic oxidation compared to a methyl or methoxy group. However, the overall stability of the molecule will also depend on the reactivity of the aromatic ring and the ether linkage under physiological conditions.

-

Synthetic Utility: The presence of the bromine atom at a position ortho to the difluoromethyl group and meta to the methoxy group provides a specific site for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a promising building block for the development of novel chemical entities. While experimental data on its physicochemical properties are currently limited, computational predictions and data from its isomers provide a valuable starting point for researchers. The protocols outlined in this guide offer a clear path for the experimental determination of its core properties, which will be essential for its successful application in drug discovery and materials science. The unique combination of a synthetic handle (bromine) and a metabolically robust, bioisosteric group (difluoromethyl) makes this compound and its derivatives an attractive area for further investigation.

References

-

CP Lab Safety. 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene, min 98%, 1 gram. [Link]

-

PubChem. 1-Bromo-2,4-dimethoxybenzene. [Link]

-

PubChem. 1-Bromo-4-(difluoromethoxy)-2-fluoro-5-nitrobenzene. [Link]

-

PubChem. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

-

PubChemLite. 1-bromo-4-(difluoromethyl)-2-methoxybenzene. [Link]

-

PubChemLite. 1-bromo-4-(difluoromethyl)-2-methoxybenzene. [Link]

Navigating the Isomeric Landscape of Bromodifluoromethylanisoles: A Technical Guide for Researchers

An In-depth Examination of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene and Its Structural Analogs

Introduction

In the intricate world of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount to eliciting desired biological activities and physicochemical properties. The introduction of fluorine-containing moieties, such as the difluoromethyl group (CHF₂), is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding interactions. This guide focuses on a specific, yet sparsely documented, member of this class: This compound .

While this compound presents a unique substitution pattern with potential applications as a versatile building block, a thorough investigation of scientific databases reveals a notable absence of a registered CAS number and extensive experimental data for this specific isomer. This guide, therefore, aims to provide a comprehensive technical overview by:

-

Acknowledging the current data gap for this compound.

-

Presenting a detailed comparative analysis of its commercially available and structurally related isomers.

-

Proposing a plausible synthetic pathway to the target compound based on established chemical transformations.

-

Discussing its expected reactivity and potential applications in drug discovery and materials science.

This document serves as a critical resource for researchers, scientists, and drug development professionals navigating the synthesis and application of substituted bromodifluoromethylanisole derivatives.

The Isomeric Challenge: Identification and Comparative Data

The substitution pattern of the bromo, difluoromethyl, and methoxy groups on the benzene ring gives rise to several isomers, some of which are commercially available and have documented identifiers. The lack of a specific CAS number for this compound suggests it is a novel or less-explored compound. Below is a comparative table of its closely related and documented isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |

| This compound | Not Available | C₈H₇BrF₂O | 237.04 | COC1=CC(=C(C=C1)Br)C(F)F |

| 1-Bromo-4-(difluoromethyl)-2-methoxybenzene | 1261569-65-6 | C₈H₇BrF₂O | 237.04 | COC1=C(C=CC(=C1)C(F)F)Br |

| 1-Bromo-2-(difluoromethyl)-3-methoxybenzene | 1261552-65-1 | C₈H₇BrF₂O | 237.04 | COC1=C(C(=CC=C1)Br)C(F)F |

| 1-Bromo-4-[difluoro(methoxy)methyl]benzene | 1236031-38-1 | C₈H₇BrF₂O | 237.05 | COC(F)(F)C1=CC=C(Br)C=C1 |

Data compiled from various chemical supplier databases and public chemical registries.

The subtle differences in the substitution patterns among these isomers can lead to significant variations in their chemical reactivity, physical properties, and biological activity. Therefore, precise identification and sourcing of the correct isomer are critical for any research endeavor.

Proposed Synthetic Strategy for this compound

Given the absence of a documented synthesis for the target compound, a plausible synthetic route can be devised based on established methodologies for the introduction of a difluoromethyl group onto an aromatic ring. A logical approach would involve the difluoromethylation of a suitable precursor, such as a corresponding aldehyde or carboxylic acid.

A potential synthetic workflow is outlined below:

Caption: A proposed two-step synthesis of this compound.

Step 1: Reduction of 2-Bromo-5-methoxybenzoic acid to 2-Bromo-5-methoxybenzaldehyde

The synthesis would commence with the selective reduction of the commercially available 2-bromo-5-methoxybenzoic acid.

Causality of Experimental Choice: The carboxylic acid needs to be converted to an aldehyde, which is a suitable precursor for deoxofluorination to the difluoromethyl group. A partial reduction is required to avoid the formation of the corresponding alcohol. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures or lithium tri-tert-butoxyaluminum hydride are known to effectively perform this transformation.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and the formation of the aldehyde, minimizing over-reduction. The identity and purity of the intermediate product, 2-bromo-5-methoxybenzaldehyde, would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Difluoromethylation of 2-Bromo-5-methoxybenzaldehyde

The intermediate aldehyde is then converted to the target difluoromethyl compound.

Causality of Experimental Choice: Deoxofluorinating agents are required to replace the carbonyl oxygen with two fluorine atoms. Diethylaminosulfur trifluoride (DAST) and its more stable analogs like XtalFluor are commonly employed for this transformation. These reagents react with the aldehyde to form a difluoromethyl group.

Self-Validating System: The reaction progress can be monitored by ¹⁹F NMR spectroscopy to detect the formation of the CF₂H group, characterized by a triplet signal. Successful synthesis of the final product, this compound, would be confirmed by a full suite of analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Expected Reactivity and Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the aryl bromide, the difluoromethyl group, and the methoxy group.

Caption: A diagram illustrating the potential reactive pathways of the target compound.

-

Aryl Bromide: The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions.[1] This allows for the facile introduction of various substituents, making it a valuable synthetic handle. Palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) are expected to proceed efficiently at this position.[2]

-

Difluoromethyl Group: The electron-withdrawing nature of the difluoromethyl group influences the electronic properties of the aromatic ring.[3] This group is generally stable under many reaction conditions, a desirable trait in multi-step syntheses. Its ability to act as a lipophilic hydrogen bond donor can be advantageous in designing molecules with specific binding properties.

-

Methoxy Group: The methoxy group is an electron-donating group that, along with the other substituents, will direct any further electrophilic aromatic substitution reactions.

The combination of these functional groups makes this compound a potentially valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The bromine atom provides a site for diversification, while the difluoromethyl and methoxy groups can be used to fine-tune the properties of the final product.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions should be taken when handling this compound and its isomers. While a specific safety data sheet is not available for the target compound, general laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

Conclusion

While this compound remains a compound with limited publicly available data, this technical guide provides a comprehensive framework for its understanding and potential synthesis. By examining its structurally similar isomers, a clear picture of its likely chemical identifiers, properties, and reactivity emerges. The proposed synthetic pathway offers a practical starting point for its preparation in a laboratory setting. For researchers in drug discovery and materials science, this molecule and its related isomers represent a promising class of building blocks for the development of novel and improved chemical entities. The insights provided herein are intended to empower scientists to confidently engage with this and similar fluorinated aromatic compounds in their research.

References

A comprehensive list of references will be compiled upon the completion of a specific synthetic and characterization study of this compound. The information presented in this guide is based on established principles of organic chemistry and data available for analogous compounds.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene

This guide provides an in-depth analysis of the predicted spectroscopic data for 1-Bromo-2-(difluoromethyl)-4-methoxybenzene, a compound of interest in contemporary chemical research. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages predictive models and foundational spectroscopic principles to offer a robust framework for the characterization of this molecule.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a difluoromethyl group, and a methoxy group on the benzene ring gives rise to a unique electronic and steric environment, making its unambiguous structural confirmation essential. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular architecture. This guide will explore the predicted spectroscopic signatures of this molecule, offering insights into the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. The interplay of the electron-donating methoxy group and the electron-withdrawing bromine and difluoromethyl groups dictates the chemical environment of each atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. Predictions are based on computational algorithms that consider the effects of the various substituents on the chemical environment of each nucleus.[2][3]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the proton of the difluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~6.8 (t, J=54 Hz) | t | 1H | -CHF₂ |

| ~3.9 | s | 3H | -OCH₃ |

d = doublet, dd = doublet of doublets, t = triplet, s = singlet

The aromatic region will display three signals corresponding to the three protons on the benzene ring. The difluoromethyl proton will appear as a triplet due to coupling with the two fluorine atoms. The methoxy protons will be a sharp singlet.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-OCH₃ |

| ~135 | C-Br |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~120 (t, J=25 Hz) | -CHF₂ |

| ~118 | Ar-C |

| ~115 | Ar-C |

| ~56 | -OCH₃ |

t = triplet

The carbon attached to the methoxy group is expected to be the most downfield aromatic carbon. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1480 | Strong, Medium | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Aryl-O stretch (asymmetric) |

| ~1100-1000 | Strong | C-F stretch |

| ~1040 | Medium | Aryl-O stretch (symmetric) |

| ~600-500 | Medium | C-Br stretch |

The spectrum will be dominated by strong absorptions corresponding to the C-F bonds of the difluoromethyl group and the aryl ether linkage. The characteristic aromatic C=C stretching bands and C-H stretching vibrations will also be present.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between two salt plates (e.g., NaCl or KBr) is suitable.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[5]

Predicted Mass Spectrum Fragmentation

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 236/238 | [M]⁺ (Molecular ion) |

| 221/223 | [M - CH₃]⁺ |

| 207/209 | [M - CHO]⁺ |

| 185 | [M - Br]⁺ |

| 157 | [M - Br - CO]⁺ |

The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensities, which is indicative of the presence of a single bromine atom.[6] Common fragmentation pathways for methoxybenzenes involve the loss of a methyl radical (CH₃) or a formyl radical (CHO).[7] The loss of the bromine atom will also be a significant fragmentation pathway.

Sources

An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene

Abstract: This technical guide provides a comprehensive analysis of the solubility and stability of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene, a key building block in modern medicinal chemistry and materials science. Directed at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the compound's solubility across a range of common laboratory solvents and present a detailed stability profile, including assessments of thermal, hydrolytic, and photolytic degradation. The causality behind experimental design is explained, and robust, self-validating protocols are provided for both solubility determination and forced degradation studies. This guide aims to equip scientists with the foundational knowledge required to confidently handle, formulate, and store this versatile chemical intermediate.

Introduction and Physicochemical Overview

This compound is a substituted aromatic compound of increasing interest in the synthesis of complex organic molecules. Its unique trifecta of functional groups—a reactive aryl bromide, an electron-withdrawing difluoromethyl group, and an electron-donating methoxy group—makes it a highly versatile intermediate. The aryl bromide serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the difluoromethyl and methoxy moieties are crucial for modulating the electronic properties, lipophilicity, and metabolic stability of target molecules.

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis, formulation, and biological screening. In particular, its solubility dictates the choice of reaction media and formulation vehicles, while its stability profile informs appropriate storage, handling, and purification conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Comments / Data Source |

| Molecular Formula | C₈H₇BrF₂O | - |

| Molecular Weight | 237.04 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Based on analogous compounds. |

| Boiling Point | ~232 °C | Predicted for a similar isomer.[1] |

| Density | ~1.5 g/cm³ | Predicted for a similar isomer.[1] |

| CAS Number | 1243343-29-7 | - |

Solubility Profile

The solubility of this compound is governed by its molecular structure. The dominant benzene ring and the halogen substituents (Br, F) contribute to its largely nonpolar, lipophilic character. The methoxy group provides a minor polar contribution. Consequently, the compound is expected to exhibit good solubility in nonpolar organic solvents and limited solubility in polar, protic solvents like water.

Causality Behind Solubility: The principle of "like dissolves like" is central here. The nonpolar aromatic ring and halogens of the molecule interact favorably with the nonpolar hydrocarbon chains or aromatic rings of solvents like hexanes and toluene. In contrast, the high energy cost of disrupting the strong hydrogen-bonding network of water for a molecule that cannot reciprocate these interactions results in poor aqueous solubility.

Table 2: Predicted Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexanes, Toluene | High | Favorable van der Waals interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | Dipole-dipole interactions and good dispersion forces. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole interactions accommodate the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate | Some hydrogen bonding is possible with the methoxy oxygen, but the overall molecule is hydrophobic. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low / Poor | The molecule is predominantly nonpolar and cannot effectively participate in the water hydrogen-bond network.[2] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method for determining the equilibrium (thermodynamic) solubility, which is considered the gold standard.[3]

Objective: To determine the saturation concentration of the compound in a given solvent at a controlled temperature.

Pillar of Trustworthiness: This protocol incorporates a time-to-equilibrium check (24h vs. 48h) to ensure the measured concentration represents a true equilibrium state, not a kinetic artifact.

Materials:

-

This compound

-

Solvent of interest (e.g., pH 7.4 PBS buffer)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control (e.g., set to 25 °C or 37 °C)

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis).

-

Volumetric flasks and pipettes for standard preparation.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains visible at the end of the experiment.[4]

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 10.0 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on the orbital shaker set to a consistent speed (e.g., 250 RPM) and temperature (e.g., 25 °C).[4] Prepare triplicate samples for each solvent.

-

Sampling:

-

At 24 hours, stop the shaker and allow the vials to stand for 30 minutes for undissolved solid to settle.

-

Carefully withdraw an aliquot (e.g., 1 mL) from the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved material.[4]

-

-

Equilibrium Confirmation: Resume shaking the original vials and repeat the sampling procedure at 48 hours. If the concentrations measured at 24 and 48 hours are statistically identical (e.g., within 5%), equilibrium has been reached. If not, a 72-hour time point is required.[4]

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile).

-

Dilute the filtered samples from step 4 into the mobile phase to fall within the linear range of the calibration curve.

-

Analyze the standards and samples by HPLC/UPLC.

-

Calculate the concentration of the saturated solution using the calibration curve, accounting for any dilution factors. The final value is reported as mg/mL or µg/mL.

-

Stability Profile

The stability of this compound is influenced by its functional groups' susceptibility to heat, hydrolysis, and light. Forced degradation studies, guided by principles from ICH guidelines (International Council for Harmonisation), are essential to identify potential degradation pathways and establish appropriate storage conditions.[5][6][7]

Predicted Degradation Pathways

The molecule's structure suggests several potential points of chemical instability:

-

Hydrolysis of the Methoxy Group: Under strong acidic conditions, the ether linkage can be cleaved to form the corresponding phenol. This is a common reaction for anisole derivatives.

-

Homolytic Cleavage of the C-Br Bond: Aryl bromides can undergo homolytic cleavage when exposed to high energy, such as high temperatures or UV light, to form an aryl radical.[8] This radical is highly reactive and can lead to various secondary products.

-

Pyrolysis of the Methoxy Group: At elevated temperatures, the primary decomposition pathway for anisole and its derivatives is the homolysis of the O–CH₃ bond to form a phenoxy radical and a methyl radical.[9][10][11]

Mandatory Visualization: Potential Degradation Pathways

Caption: Predicted degradation pathways for this compound.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the intrinsic stability of the molecule by subjecting it to stress conditions exceeding those of formal stability testing, as outlined in ICH guideline Q1A.[6][12]

Pillar of Expertise: The choice of stress conditions (e.g., 0.1 M HCl, 60 °C) is not arbitrary; it is designed to induce detectable degradation (5-20%) without causing complete decomposition, allowing for the identification and characterization of primary degradation products.

Materials:

-

This compound

-

Acetonitrile (ACN) or other suitable co-solvent

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

pH meter, heating blocks or ovens, photostability chamber

-

HPLC/UPLC system with a photodiode array (PDA) detector and ideally a mass spectrometer (MS) for peak identification.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of ACN and water. This co-solvent system ensures initial solubility.

-

Control Sample: Dilute the stock solution with the 50:50 ACN:water mixture to the target analytical concentration (e.g., 0.1 mg/mL). Analyze immediately (T=0). Store a protected control (e.g., wrapped in foil, refrigerated) for comparison.

-

Acid Hydrolysis:

-

Mix 1 part stock solution with 1 part 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Heat the solution at 60 °C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, dilute to the target concentration, and analyze.

-

-

Base Hydrolysis:

-

Mix 1 part stock solution with 1 part 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Keep at room temperature for 24 hours. (Base-catalyzed reactions are often faster).

-

At specified time points, withdraw an aliquot, neutralize with HCl, dilute, and analyze.

-

-

Oxidative Degradation:

-

Mix 1 part stock solution with 1 part 6% H₂O₂ to achieve a final peroxide concentration of 3%.

-

Keep at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot, dilute, and analyze.

-

-

Thermal Degradation (Solid State):

-

Place a small amount of the neat compound (as a solid or liquid) in a clear glass vial.

-

Heat in an oven at 80 °C for 7 days.

-

At the end of the study, dissolve a known weight of the stressed material, dilute to the target concentration, and analyze.

-

-

Photostability:

-

Expose a solution of the compound (e.g., 0.1 mg/mL in ACN:water) and a sample of the neat compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[5]

-

Analyze the samples against a dark control (wrapped in aluminum foil) stored under the same conditions.

-

-

Analysis and Interpretation:

-

Analyze all samples using a stability-indicating HPLC method (i.e., a method capable of resolving the parent peak from all degradation products).

-

Calculate the percentage of degradation by comparing the parent peak area to the control.

-

Use the PDA detector to check for peak purity and the MS detector to obtain mass information on any new peaks to aid in structural elucidation of degradants.

-

Summary and Recommendations

-

Solubility: this compound is a lipophilic compound with high solubility in common nonpolar and polar aprotic organic solvents. Its aqueous solubility is expected to be very low. For synthetic applications, solvents like THF, DCM, and Toluene are excellent choices. For analytical purposes, ACN and Methanol are suitable.

-

Stability: The compound is expected to be stable under standard storage conditions. However, the forced degradation analysis indicates potential liabilities.

-

Avoid Strong Acids: To prevent hydrolysis of the methoxy group, prolonged exposure to strong acidic conditions, especially at elevated temperatures, should be avoided.

-

Thermal Sensitivity: While stable at room temperature, high-temperature applications or distillations should be performed with care to minimize potential homolytic cleavage of the O-CH₃ bond.[11]

-

Light Sensitivity: As with many aryl bromides, the compound may be sensitive to UV light.[8]

-

-

Recommended Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed, amber glass container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated (2-8 °C).

This guide provides a foundational framework for understanding and utilizing this compound. The provided protocols offer a starting point for rigorous, in-house characterization, ensuring its successful application in research and development.

References

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- RAPS. (2025). ICH releases overhauled stability guideline for consultation.

- ICH. Quality Guidelines.

- ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.

- Enamine. Shake-Flask Aqueous Solubility Assay.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- AIP Publishing. (2014). Unimolecular thermal decomposition of dimethoxybenzenes.

- AIP Publishing. (2014). Unimolecular thermal decomposition of dimethoxybenzenes.

- Quora. (2017). How do you perform the shake flask method to determine solubility?

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Benchchem. 1-Bromo-4-[difluoro(methoxy)methyl]benzene|C8H7BrF2O.

- Macquarie University. (1989). Kinetics of the thermal decomposition of methoxybenzene (anisole).

- ChemicalBook. (2025). 1-BROMO-4-METHOXY-2,3-DIFLUOROBENZENE | 406482-22-2.

- ACS Publications. Kinetics of the thermal decomposition of methoxybenzene (anisole).

- PubChem. 1-Bromo-2-fluoro-4-methoxybenzene | C7H6BrFO | CID 3718444.

- ChemBK. (2024). 1-Bromo-2-fluoro-4-methoxybenzene.

- Solubility of Things. 4-Bromoanisole.

- Sigma-Aldrich. 1-Bromo-2,4-difluorobenzene 98 348-57-2.

- ACS Publications. (2013). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides.

- PubChemLite. 1-bromo-4-(difluoromethyl)-2-methoxybenzene.

- ChemBK. 1-Bromo-4-methoxybenzene.

- ACS Publications. The thermal decomposition of hydroxy- and methoxy-substituted anisoles.

- Stenutz. 1-bromo-4-methoxybenzene.

- BLDpharm. 2855065-97-1|1-Bromo-4-(difluoromethyl)-2-(methoxymethoxy)benzene.

- AK Scientific. 1-Bromo-4-(difluoromethyl)-2-methoxybenzene 1261569-65-6.

- ResearchGate. (2025). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide..

- PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

- RSC Publishing. Ni/photoredox-catalyzed coupling of aryl bromides and methylenecyclopropanes via selective distal bond cleavage.

- Wikipedia. Bromine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. quora.com [quora.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchers.mq.edu.au [researchers.mq.edu.au]

- 12. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

Navigating the Unknown: A Technical Safety Guide for 1-Bromo-2-(difluoromethyl)-4-methoxybenzene

Disclaimer: This document has been compiled to provide a comprehensive overview of the potential hazards and recommended safety precautions for 1-Bromo-2-(difluoromethyl)-4-methoxybenzene. As of the date of publication, a specific, verified Safety Data Sheet (SDS) for this exact chemical structure (CAS No. 1261569-64-5) is not publicly available. The following guidance is therefore an expert synthesis based on the known hazards of its structural analogues and constituent functional groups. This guide is not a substitute for a formal, laboratory-specific risk assessment, which must be conducted by qualified personnel before any handling or use of this compound. All procedures should be performed under the direct supervision of a qualified chemist.

Introduction: Understanding the Compound

This compound is a halogenated aromatic ether. Its structure incorporates a benzene ring substituted with a bromine atom, a difluoromethyl group, and a methoxy group. This combination of functional groups suggests its potential utility as a building block in medicinal chemistry and materials science. However, these same features also necessitate a cautious and well-informed approach to its handling, storage, and disposal. The lack of specific toxicological data requires that this compound be treated as potentially hazardous until proven otherwise.

This guide will proceed by inferring potential hazards from closely related structures for which safety data is available, such as isomers and compounds sharing key functional groups. The primary directive for any researcher is to assume a conservative risk profile.

Hazard Identification and Classification (Inferred)

Based on the Globally Harmonized System (GHS) classifications of analogous compounds, this compound should be handled as a substance with the potential for the hazards listed below. The "Exclamation Mark" pictogram is the most likely GHS symbol associated with these types of compounds.[1][2]

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Inferred Hazard Statement | Basis for Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Common classification for substituted bromobenzenes and related fluorinated compounds.[1][2] |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | A frequent hazard for halogenated aromatic compounds.[2] |

| Serious Eye Damage / Irritation | Category 2A | H319: Causes serious eye irritation | Expected effect for skin irritants.[2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | A common property of volatile or aerosolized aromatic compounds.[2] |

Exposure Control and Personal Protection

Given the inferred hazards, a multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Ventilation: The laboratory must be well-ventilated to ensure that ambient concentrations remain negligible.

-

Safety Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged. Proper glove removal technique must be followed to avoid skin contact.

-

Skin and Body Protection: A flame-retardant laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron and arm sleeves are recommended.

-

Respiratory Protection: Under normal use within a fume hood, respiratory protection may not be necessary. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is essential.

Diagram 1: PPE Protocol for Handling

This diagram outlines the mandatory personal protective equipment for any laboratory procedure involving this compound.

Caption: Step-by-step response to emergency situations.

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and be prepared to provide the compound's name and any available safety information. [3]* If on Skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention. [3]* If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3]* If Inhaled: Move the person to fresh air. If breathing becomes difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [3]

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like this compound underpins scientific advancement. While its full toxicological profile remains to be determined, a robust safety culture demands that we treat it with the caution afforded to known hazardous materials. By adhering to the principles of hazard inference, diligent use of engineering controls and PPE, and preparedness for emergencies, researchers can work with this compound while upholding the highest standards of laboratory safety.

References

- Cayman Chemical. (2025, June 27). Safety Data Sheet: 5-bromo-3-phenyl Salicylic Acid.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information.

- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET: 1-Bromo-4-fluorobutane.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Bromo-4-methoxybenzene.

- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.

- BLD Pharm. (n.d.). 1-Bromo-4-fluoro-2-methoxybenzene | 450-88-4.

- ChemicalBook. (2025, September 25). 1-BROMO-4-METHOXY-2,3-DIFLUOROBENZENE | 406482-22-2.

- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 4-Bromoanisole.

- PubChem. (n.d.). 1-Bromo-2-fluoro-4-methoxybenzene. National Center for Biotechnology Information.

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-fluoro-2-methoxybenzene | 450-88-4.

- PPG. (2024, September 30). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, May 6). Aldrich 274372 - SAFETY DATA SHEET.

- HPC Standards. (2026, January 9). Safety Data Sheet, according to Regulation (EC) No 1907/2006 (REACH).

- PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). National Center for Biotechnology Information.

- New Jersey Department of Health. (n.d.). Common Name: 1,5,9-CYCLODODECATRIENE HAZARD SUMMARY.

- New Jersey Department of Health. (n.d.). Phosgene - HAZARD SUMMARY.

- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers.

- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.

- Chiralblock. (n.d.). 1-Bromo-4-(difluoromethyl)-2-methoxybenzene.

Sources

The Strategic Deployment of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene in Modern Drug Discovery: A Technical Guide

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and application of the versatile building block, 1-Bromo-2-(difluoromethyl)-4-methoxybenzene.

Introduction: A Molecule of Strategic Importance

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. The strategic incorporation of fluorine-containing motifs is a well-established strategy to optimize drug-like properties. Among the array of fluorinated building blocks, this compound (CAS No. 1261569-65-6) has emerged as a compound of significant interest. Its unique trifunctionalized scaffold, featuring a bromine atom, a difluoromethyl group, and a methoxy group, offers a confluence of chemical reactivity and desirable physicochemical properties, making it a valuable intermediate in the synthesis of complex therapeutic agents.

The presence of the difluoromethyl (-CHF2) group is particularly noteworthy. It can act as a bioisostere for hydroxyl, thiol, or amine moieties, capable of forming hydrogen bonds that can be critical for target engagement. Concurrently, the bromine atom provides a versatile handle for a wide array of cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the commercial availability, key chemical properties, synthetic strategies, and applications of this compound, empowering researchers to leverage its full potential in their drug discovery endeavors.

Commercial Availability and Key Suppliers

This compound is commercially available from a number of specialized chemical suppliers catering to the research and development sector. These suppliers offer the compound in various quantities, typically with purities of 95% or higher, ensuring its suitability for demanding synthetic applications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Appchem | 1261569-65-6 | C8H7BrF2O | 237.04 | Not specified |

| AK Scientific, Inc. | 1261569-65-6 | C8H7BrF2O | 237.04 | Min. 95% |

| Apollo Scientific Ltd. | 1261569-65-6 | C8H7BrF2O | 237.04 | Min. 97% |

This table is not exhaustive and represents a selection of known suppliers. Researchers are advised to consult supplier websites for the most current product specifications and availability.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and for predicting its influence on the properties of downstream compounds.

| Property | Value |

| CAS Number | 1261569-65-6 |

| Molecular Formula | C8H7BrF2O |

| Molecular Weight | 237.04 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| SMILES | COC1=CC(C(F)F)=CC=C1Br |

The structural arrangement of the substituents on the benzene ring dictates the molecule's reactivity. The bromine atom at the 1-position is a prime site for metal-catalyzed cross-coupling reactions. The electron-donating methoxy group at the 4-position and the electron-withdrawing difluoromethyl group at the 2-position modulate the electronic properties of the aromatic ring, influencing its reactivity in both cross-coupling and potential electrophilic aromatic substitution reactions.

Synthetic Strategies: A Proposed Reaction Workflow

A potential synthetic workflow is outlined below:

Caption: A proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1: Bromination of 4-Methoxytoluene: The synthesis would likely commence with the regioselective bromination of commercially available 4-methoxytoluene. The methoxy group is an ortho-, para-director, and while bromination could occur at either the 2- or 3-position, careful selection of brominating agents and reaction conditions can favor the desired 2-bromo isomer.

-

Step 2: Side-chain Bromination: The next logical step involves the radical bromination of the methyl group of 2-Bromo-4-methoxytoluene to yield the corresponding benzyl bromide. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Step 3: Fluorination: The final and most crucial step is the conversion of the bromomethyl group to the difluoromethyl group. This can be a challenging transformation, but reagents such as silver(I) fluoride (AgF) or other nucleophilic fluorinating agents could potentially effect this conversion. Alternatively, a more complex multi-step sequence involving oxidation to the aldehyde followed by deoxofluorination might be necessary.

Self-Validating System:

Each step of this proposed synthesis would require rigorous in-process monitoring and characterization to ensure the desired product is being formed.

-

Thin-Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS): To monitor the progress of each reaction and identify the formation of the desired product and any potential side products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product. The characteristic signals of the aromatic protons, the methoxy group, and the difluoromethyl group (a triplet in ¹H NMR and a triplet in ¹³C NMR due to coupling with fluorine) would provide definitive structural confirmation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a key building block for the synthesis of novel drug candidates. The strategic placement of its functional groups allows for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The Role of the Difluoromethyl Group

The difluoromethyl group is increasingly recognized as a valuable substituent in medicinal chemistry for several reasons:

-

Bioisosterism: As mentioned, it can mimic polar functional groups, enabling the formation of key hydrogen bonding interactions with biological targets.

-

Modulation of Physicochemical Properties: The -CHF2 group can enhance metabolic stability by blocking sites of oxidative metabolism. It also influences lipophilicity, which can be tailored to improve cell permeability and oral bioavailability.

-

Increased Binding Affinity: The unique electronic properties of the difluoromethyl group can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.

The Versatility of the Bromo Group

The bromine atom serves as a linchpin for molecular elaboration through a variety of powerful cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a fundamental transformation in the synthesis of a vast number of pharmaceuticals.

-

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, providing access to a diverse range of linear and cyclic structures.

-

Heck and Stille Couplings: Further expanding the repertoire of C-C bond-forming reactions.

The combination of these two strategic functional groups makes this compound an ideal starting material for the rapid generation of compound libraries for high-throughput screening and for the focused synthesis of lead compounds in drug discovery programs.

Unveiling the Molecular Landscape: A Theoretical and Computational Guide to 1-Bromo-2-(difluoromethyl)-4-methoxybenzene

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene, a compound of interest in contemporary drug discovery. Recognizing the pivotal role of computational chemistry in accelerating pharmaceutical research, this document offers researchers, scientists, and drug development professionals a detailed roadmap for elucidating the structural, electronic, and dynamic properties of this molecule. By integrating Density Functional Theory (DFT) for quantum mechanical insights and Molecular Dynamics (MD) simulations for behavioral analysis in physiological environments, this guide furnishes both the conceptual underpinnings and practical, step-by-step protocols. The overarching goal is to empower researchers to leverage computational modeling to predict molecular behavior, rationalize structure-activity relationships, and guide the synthesis of more efficacious and safer therapeutic agents.

Introduction: The Significance of this compound in Medicinal Chemistry

The strategic incorporation of fluorine atoms and fluorine-containing moieties has become a cornerstone of modern drug design. The difluoromethyl group (-CF2H), in particular, has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine groups. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can profoundly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile.[1] this compound presents a fascinating scaffold for medicinal chemists. The interplay between the electron-withdrawing difluoromethyl group, the methoxy group, and the bromine atom on the aromatic ring creates a unique electronic and steric landscape. The bromine atom serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a diverse chemical space.

Understanding the conformational preferences, electronic distribution, and intermolecular interaction potential of this molecule is paramount for its rational application in drug development. Computational modeling offers a powerful and cost-effective avenue to explore these properties with a high degree of accuracy, thereby guiding experimental efforts and de-risking the drug discovery pipeline.

Theoretical Framework: A Dual-Pronged Approach with DFT and MD

To gain a holistic understanding of this compound, we advocate for a synergistic application of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. This dual approach allows for a comprehensive investigation from the quantum mechanical level to the atomistic behavior in a simulated biological environment.

2.1. Density Functional Theory (DFT): Probing the Electronic Soul of the Molecule

DFT is a robust quantum mechanical method that allows for the calculation of the electronic structure of molecules, providing invaluable insights into their geometry, stability, and reactivity. By solving the Kohn-Sham equations, we can determine the ground-state electron density and, from it, derive a plethora of molecular properties. For a molecule like this compound, DFT is instrumental in:

-

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

-

Electronic Properties: Calculating the distribution of electrons, dipole moment, and molecular electrostatic potential (MEP).

-

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity.

-

Vibrational Frequencies: Confirming the optimized structure as a true minimum on the potential energy surface and predicting its infrared spectrum.

2.2. Molecular Dynamics (MD) Simulations: Unveiling the Molecule in Motion

While DFT provides a static picture of the molecule's ground state, MD simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. This is particularly crucial for understanding how this compound behaves in a solvent, such as water, and how it might interact with a biological target. Key applications of MD simulations in this context include:

-

Conformational Sampling: Exploring the accessible conformations of the molecule in solution.

-

Solvation Effects: Understanding how the solvent influences the molecule's structure and dynamics.

-

Interaction Analysis: Studying the non-covalent interactions, such as hydrogen bonds and halogen bonds, that the molecule can form.

-

Binding Free Energy Calculations: Estimating the affinity of the molecule for a protein target (in later-stage studies).

The logical workflow for a comprehensive computational study is depicted below:

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, actionable protocols for performing DFT and MD simulations on this compound.

3.1. Protocol 1: DFT Calculations using Gaussian

This protocol outlines the steps for performing geometry optimization, frequency calculations, and electronic property analysis using the Gaussian software package.[2][3][4]

Step 1: Molecule Building and Initial Optimization

-

Construct the 3D structure of this compound using a molecular builder such as GaussView, Avogadro, or ChemDraw.

-

Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Gaussian Input File Preparation

-

Create a Gaussian input file (.gjf or .com) with the following structure:

-

%nprocshared=8: Specifies the number of processor cores to be used.

-

%mem=16GB: Allocates 16 GB of memory.

-

%chk: Creates a checkpoint file for restarting calculations and visualizing orbitals.

-

#p B3LYP/6-311+G(d,p) Opt Freq: This is the route section.

-

B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional.

-

6-311+G(d,p): Defines the basis set with diffuse and polarization functions.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed after the optimization.

-

-

Molecule Title: A descriptive title for your calculation.

-

0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state).

-

Step 3: Running the Calculation

-

Submit the input file to Gaussian using the command: g16 < input_file.gjf > output_file.log

Step 4: Analysis of Results

-

Verify Optimization Convergence: Open the output file (.log) and search for "Optimization completed."

-

Check for Imaginary Frequencies: In the frequency calculation results, ensure that there are no negative (imaginary) frequencies, which would indicate a transition state rather than a true minimum.

-

Extract Optimized Geometry: The final optimized Cartesian coordinates can be found in the output file.

-

Visualize Molecular Orbitals and MEP: Use GaussView or another visualization software to open the checkpoint file (.chk). You can then generate and visualize the HOMO, LUMO, and the molecular electrostatic potential map.

3.2. Protocol 2: MD Simulations using GROMACS

This protocol provides a workflow for setting up and running an MD simulation of this compound in a water box using GROMACS.[5][6][7][8][9]

Step 1: Ligand Parameterization

Since this compound is not a standard residue in most biomolecular force fields (e.g., CHARMM, AMBER), its parameters must be generated.

-

Generate a MOL2 file: Use a program like Avogadro to create a 3D structure and save it in the .mol2 format with all hydrogens added.

-

Use a parameterization server: Submit the .mol2 file to a web server like SwissParam or the CHARMM-GUI Ligand Modeler to obtain a GROMACS topology file (.itp) and coordinate file (.gro).[10] These servers will assign atom types and generate the necessary bond, angle, dihedral, and non-bonded parameters. For more advanced users, the Force Field Toolkit (ffTK) can be used for more rigorous parameterization.[11][12][13]

Step 2: System Setup

-

Create a simulation box: Use gmx editconf to place the molecule in a simulation box of a desired shape and size (e.g., a cubic box with 1.0 nm of padding).

-

Solvate the box: Use gmx solvate to fill the box with water molecules (e.g., spc216.gro).

-

Add ions: Use gmx grompp and gmx genion to add ions to neutralize the system.

Step 3: Energy Minimization

-

Perform a steepest descent energy minimization to remove any steric clashes using gmx grompp and gmx mdrun.

Step 4: Equilibration

-

Perform a two-phase equilibration:

-

NVT (constant number of particles, volume, and temperature): Equilibrate the temperature of the system.

-

NPT (constant number of particles, pressure, and temperature): Equilibrate the pressure and density of the system.

-

Step 5: Production MD

-

Run the production MD simulation for the desired length of time (e.g., 100 ns) using gmx mdrun.

Step 6: Trajectory Analysis

-

Analyze the resulting trajectory to study properties such as:

-

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

-

Radial Distribution Functions (RDFs): To analyze the solvation shell around the molecule.

-

Hydrogen Bonds: To quantify hydrogen bonding interactions with water.

-

Data Presentation and Interpretation

4.1. DFT Results: A Quantitative Look at Molecular Properties

The following table presents a hypothetical set of calculated properties for this compound, which would be obtained from the DFT calculations described above. For comparative purposes, experimental or calculated data for the related molecule 1-bromo-4-methoxybenzene are also included.[14][15][16][17][18]

| Property | This compound (Calculated) | 1-Bromo-4-methoxybenzene (Experimental/Calculated) |

| Dipole Moment | ~2.5 - 3.5 D | ~1.98 D[17] |

| HOMO Energy | ~ -6.5 to -7.5 eV | ~ -8.5 eV |

| LUMO Energy | ~ -0.5 to -1.5 eV | ~ -0.2 eV |

| HOMO-LUMO Gap | ~ 5.0 - 7.0 eV | ~ 8.3 eV |

| C-Br Bond Length | ~ 1.90 - 1.95 Å | ~ 1.91 Å |

| C-O (methoxy) Bond Length | ~ 1.35 - 1.40 Å | ~ 1.36 Å |

Interpretation:

-

Dipole Moment: The larger predicted dipole moment for the difluoromethylated compound suggests increased polarity, which can influence its solubility and interactions with polar biological targets.

-

Frontier Molecular Orbitals: The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. The locations of the HOMO and LUMO on the molecule will indicate the likely sites for electrophilic and nucleophilic attack, respectively.

-

Bond Lengths: Comparing the calculated bond lengths to known values for similar compounds helps to validate the computational method.

4.2. Visualizing Electronic Landscapes

Visual representations of the molecular electrostatic potential (MEP) and frontier molecular orbitals are critical for a qualitative understanding of reactivity.

Interpretation of Visualizations:

-

MEP: The MEP map will likely show a negative potential (red) around the oxygen atom of the methoxy group and a positive potential (blue) around the hydrogen of the difluoromethyl group and the bromine atom (the "sigma-hole"). This highlights the potential for hydrogen bonding and halogen bonding, respectively.

-

HOMO/LUMO: The distribution of the HOMO will indicate the most likely sites for oxidation or electrophilic attack, while the LUMO distribution will reveal the most probable sites for reduction or nucleophilic attack.

Application in Drug Discovery: ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for reducing late-stage failures in drug development.[19][20][21][22][23] The structural and electronic properties derived from DFT and MD simulations can be used as descriptors in computational models to predict these ADMET properties.

Workflow for In Silico ADMET Prediction:

A variety of online tools and software packages are available for ADMET prediction, many of which take a 3D molecular structure as input. By leveraging these tools, researchers can gain early insights into the drug-likeness of this compound and its derivatives, guiding further optimization efforts.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for a deep and multifaceted investigation of this compound. By combining the electronic structure insights from DFT with the dynamic and environmental context provided by MD simulations, researchers can build a comprehensive molecular profile. This knowledge is invaluable for understanding the compound's intrinsic properties, predicting its behavior in a biological setting, and ultimately, for making informed decisions in the complex process of drug discovery and development.

Future computational studies could expand upon this framework by:

-

Investigating drug-target interactions: Performing molecular docking and more advanced free energy calculations to predict the binding affinity and mode of interaction with specific protein targets.

-

Exploring metabolic pathways: Using quantum mechanical calculations to predict the most likely sites of metabolism.

-

Virtual screening of derivatives: Computationally exploring a library of derivatives of the core scaffold to identify compounds with improved properties.

By embracing the power of computational chemistry, the scientific community can unlock the full potential of promising molecules like this compound, accelerating the journey from a chemical entity to a life-saving therapeutic.

References

-

Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Retrieved from [Link]

-

Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]

-

Protheragen. ADMET Prediction. Retrieved from [Link]

-

Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

-

Mayne, C. G., Saam, J., Schulten, K., Tajkhorshid, E., & Gumbart, J. C. (2013). Rapid parameterization of small molecules using the force field toolkit. Journal of computational chemistry, 34(32), 2757–2770. Retrieved from [Link]

-

Small molecules MD simulation using Gromacs - YouTube. (2023, February 22). Retrieved from [Link]

-